

# 2-Allyl-6-methylphenol vs 2-Allyl-4-methylphenol properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Allyl-6-methylphenol**

Cat. No.: **B1664677**

[Get Quote](#)

An In-Depth Technical Guide to **2-Allyl-6-methylphenol** and 2-Allyl-4-methylphenol: A Comparative Analysis for Researchers

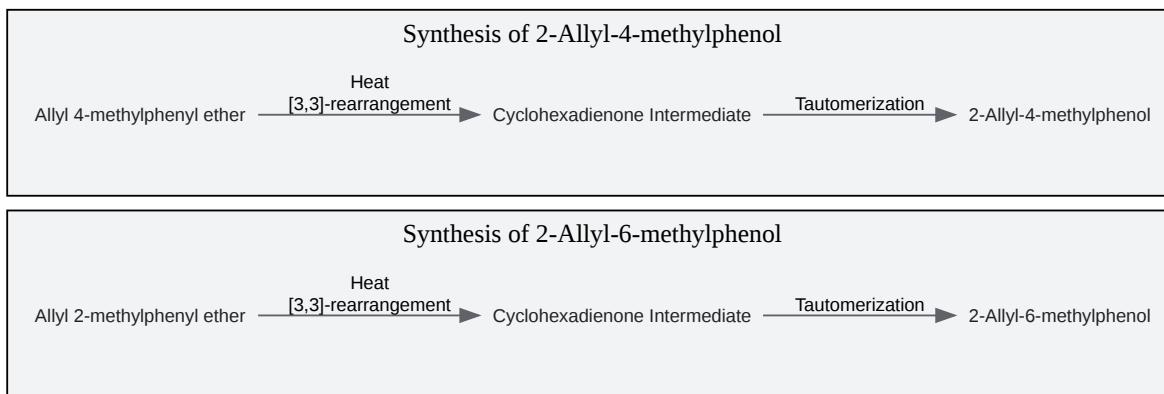
## Introduction

In the landscape of fine chemical synthesis and drug discovery, subtle variations in molecular architecture can lead to profound differences in chemical behavior and biological activity. This guide provides a comparative analysis of two constitutional isomers: **2-Allyl-6-methylphenol** and 2-Allyl-4-methylphenol. Both are substituted phenols sharing the same molecular formula,  $C_{10}H_{12}O$ , and molecular weight, approximately 148.20 g/mol .[\[1\]](#)[\[2\]](#) However, the differential placement of the methyl group on the phenolic ring—ortho in the former and para in the latter—imparts distinct properties that are critical for their application in research and development. This document will explore these differences through an examination of their physicochemical properties, synthesis, reactivity, and spectral characteristics, supported by experimental data and established chemical principles.

## Physicochemical Properties: A Tale of Two Isomers

The positioning of the methyl group influences the steric and electronic environment around the hydroxyl and allyl functional groups, which in turn affects the intermolecular forces and bulk physical properties of the isomers.

| Property                              | 2-Allyl-6-methylphenol            | 2-Allyl-4-methylphenol            | Reference(s)                            |
|---------------------------------------|-----------------------------------|-----------------------------------|-----------------------------------------|
| CAS Number                            | 3354-58-3                         | 6628-06-4                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula                     | C <sub>10</sub> H <sub>12</sub> O | C <sub>10</sub> H <sub>12</sub> O | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight                      | 148.20 g/mol                      | 148.20 g/mol                      | <a href="#">[2]</a> <a href="#">[5]</a> |
| Appearance                            | Colorless liquid                  | Colorless to pale yellow liquid   | <a href="#">[6]</a> <a href="#">[7]</a> |
| Boiling Point                         | 231-233 °C                        | Not specified                     | <a href="#">[3]</a> <a href="#">[5]</a> |
| Density                               | 0.992 g/mL at 25 °C               | Not specified                     | <a href="#">[3]</a> <a href="#">[5]</a> |
| Refractive Index (n <sub>20/D</sub> ) | 1.538                             | Not specified                     | <a href="#">[3]</a> <a href="#">[5]</a> |
| Flash Point                           | 94 °C (closed cup)                | Not specified                     | <a href="#">[5]</a> <a href="#">[6]</a> |


The data indicates that **2-Allyl-6-methylphenol** is well-characterized in terms of its bulk physical properties. The ortho-positioning of both the allyl and methyl groups creates a more sterically crowded environment around the hydroxyl group, which can influence its boiling point and density compared to the para-substituted isomer.

## Synthesis via Claisen Rearrangement

The primary route for the synthesis of these allylphenols is the Claisen rearrangement, a powerful, thermally-driven<sup>[5][5]</sup>-sigmatropic rearrangement of allyl aryl ethers.<sup>[8][9]</sup> The reaction is intramolecular and proceeds through a concerted, cyclic transition state.<sup>[10]</sup> The choice of the starting cresol determines the final product.

- For **2-Allyl-6-methylphenol**: The synthesis begins with the O-allylation of o-cresol (2-methylphenol) to form allyl 2-methylphenyl ether. Subsequent heating induces the rearrangement.
- For 2-Allyl-4-methylphenol: The synthesis starts with the O-allylation of p-cresol (4-methylphenol) to form allyl 4-methylphenyl ether, which is then rearranged.

The mechanism involves the allyl group migrating from the ether oxygen to an ortho-position on the aromatic ring.<sup>[10]</sup> If both ortho positions are blocked, the allyl group will migrate to the para position. In the case of allyl 4-methylphenyl ether, both ortho positions are available, leading to the formation of 2-Allyl-4-methylphenol. For allyl 2-methylphenyl ether, one ortho position is occupied by the methyl group, directing the rearrangement to the other vacant ortho position.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the two isomers via Claisen rearrangement.

## Experimental Protocol: Synthesis of 2-Allyl-4-methylphenol

This protocol describes a representative synthesis based on the Claisen rearrangement.

- O-Allylation of p-Cresol:
  - To a solution of p-cresol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
  - Add allyl bromide (1.2 equivalents) dropwise at room temperature.
  - Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

- After completion, filter the solid and evaporate the solvent under reduced pressure.
- Dissolve the residue in diethyl ether, wash with 1M NaOH solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain allyl 4-methylphenyl ether.
- Claisen Rearrangement:
  - Heat the crude allyl 4-methylphenyl ether neat (without solvent) to 200-250 °C in an oil bath under a nitrogen atmosphere.
  - Maintain this temperature for 2-4 hours. The progress of the rearrangement can be monitored by IR spectroscopy by observing the appearance of a broad hydroxyl peak (~3400 cm<sup>-1</sup>).
  - Cool the reaction mixture to room temperature.
- Purification:
  - The resulting crude 2-Allyl-4-methylphenol can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

## Comparative Spectroscopic Analysis

The structural differences between the isomers are clearly delineated by various spectroscopic techniques.

| Spectroscopic Data  | 2-Allyl-6-methylphenol                                                                                                                                                                                                                                                  | 2-Allyl-4-methylphenol                                                                                                                                                                                        |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Aromatic protons will show a complex splitting pattern for three adjacent protons. The methyl and allyl groups are ortho to the hydroxyl group.                                                                                                                         | Aromatic protons will show a simpler splitting pattern characteristic of a 1,2,4-trisubstituted ring. The methyl group is para to the hydroxyl group.                                                         |
| <sup>13</sup> C NMR | Distinct chemical shifts for the aromatic carbons reflecting the 1,2,3-trisubstitution pattern.                                                                                                                                                                         | Distinct chemical shifts for the aromatic carbons reflecting the 1,2,4-trisubstitution pattern.                                                                                                               |
| IR Spectroscopy     | Broad O-H stretch (~3400 cm <sup>-1</sup> ), aromatic C-H stretches (~3050 cm <sup>-1</sup> ), aliphatic C-H stretches (~2950 cm <sup>-1</sup> ), C=C stretch of the allyl group (~1640 cm <sup>-1</sup> ), and aromatic C=C stretches (~1600, 1500 cm <sup>-1</sup> ). | Similar characteristic peaks to the ortho isomer, but with potential slight shifts in the fingerprint region due to the different substitution pattern.                                                       |
| Mass Spectrometry   | Molecular ion peak (M <sup>+</sup> ) at m/z = 148. Common fragments would arise from benzylic cleavage (loss of allyl radical) or other rearrangements.                                                                                                                 | Molecular ion peak (M <sup>+</sup> ) at m/z = 148. Fragmentation pattern will be similar, with potential differences in the relative intensities of fragment ions. <a href="#">[2]</a><br><a href="#">[4]</a> |

The primary distinguishing feature in the <sup>1</sup>H NMR spectra will be the coupling patterns of the aromatic protons. For **2-Allyl-6-methylphenol**, one would expect a more complex multiplet, whereas 2-Allyl-4-methylphenol would likely show a set of doublets and a doublet of doublets.

## Reactivity and Applications

The position of the substituents dictates the reactivity of the aromatic ring towards electrophilic substitution and the accessibility of the phenolic hydroxyl group.

- **2-Allyl-6-methylphenol:** The two ortho positions relative to the hydroxyl group are occupied. This steric hindrance can decrease the rate of reactions involving the hydroxyl group. Electrophilic aromatic substitution will be directed to the remaining para position. This isomer is noted as a useful research chemical.[11]
- 2-Allyl-4-methylphenol: One ortho position is available, making it susceptible to electrophilic attack. The para position is blocked by the methyl group. The hydroxyl group is less sterically hindered compared to its isomer. This compound is used in the synthesis of resins and coatings and as an intermediate in organic synthesis.[7] Its structure also suggests potential for antimicrobial properties, making it of interest for applications in preservatives.[7]

Caption: Comparison of the chemical reactivity of the two isomers.

## Safety and Toxicology

Phenolic compounds are generally handled with care due to their potential as skin and eye irritants.

- **2-Allyl-6-methylphenol:** Is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][5] Personal protective equipment, including gloves and eye shields, is recommended.
- 2-Allyl-4-methylphenol: While specific GHS classifications are not as readily available in the aggregated search results, it is prudent to assume a similar hazard profile due to its phenolic structure. It is described as a potential irritant to skin and mucous membranes.[7]

Detailed comparative toxicological studies are not widely published, but based on the general toxicology of substituted phenols, both isomers are expected to be metabolized and excreted, with low potential for accumulation.[12]

## Conclusion

While **2-Allyl-6-methylphenol** and 2-Allyl-4-methylphenol are structurally similar, the positional difference of the methyl group leads to distinct physicochemical properties, spectroscopic signatures, and chemical reactivity. The ortho-isomer is characterized by greater steric hindrance around the hydroxyl group, directing further substitution to the para position. The para-isomer offers a more accessible hydroxyl group and a reactive ortho position. These

differences are crucial for researchers in selecting the appropriate isomer for specific applications, whether as a building block in the synthesis of complex molecules, in the development of new polymers and resins, or in the investigation of bioactive compounds.

## References

- **2-allyl-6-methylphenol** - 3354-58-3, C10H12O, density, melting point, boiling point, structural formula, synthesis. (2025).
- Chemical Properties of 2-Allyl-4-methylphenol (CAS 6628-06-4). Cheméo.
- **2-Allyl-6-methylphenol** 98 3354-58-3. Sigma-Aldrich.
- **2-Allyl-6-methylphenol** | C10H12O | CID 76883. PubChem.
- **2-ALLYL-6-METHYLPHENOL** | 3354-58-3. ChemicalBook.
- 2-Allyl-4-methylphenol. NIST WebBook.
- 18.4 Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts.
- Claisen rearrangement. Wikipedia.
- **2-ALLYL-6-METHYLPHENOL** - Safety D
- 2-Allyl-4-methylphenol. NIST WebBook.
- 2-Allyl-4-methylphenol. NIST WebBook.
- Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI.
- 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts.
- 2-Allyl-p-cresol | C10H12O | CID 81117. PubChem.
- Claisen rearrangement in substituted ring. Chemistry Stack Exchange.
- CAS 3354-58-3 **2-Allyl-6-methylphenol**. BOC Sciences.
- 2-allyl-4-methylphenol (C10H12O). PubChemLite.
- CAS 6628-06-4: 2-Allyl-4-methylphenol. CymitQuimica.
- **2-Allyl-6-methylphenol** 98 3354-58-3. Sigma-Aldrich.
- 2-Allylphenol(1745-81-9) 1H NMR spectrum. ChemicalBook.
- NMR Chemical Shifts of Trace Impurities. (2010). J. Org. Chem.
- **2-allyl-6-methylphenol** (C10H12O). PubChemLite.
- 2-Allylphenol. NIST WebBook.
- Electronic Supplementary Inform
- 2-Allylphenol(1745-81-9)IR1. ChemicalBook.
- 2-Allylphenol. NIST WebBook.
- Phenol, 2-methyl-6-(2-propenyl)-. NIST WebBook.
- An In-depth Technical Guide to 2-Ethyl-6-methylphenol: Discovery and History. Benchchem.
- FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d).
- 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

- 6-Allyl-o-cresol. SIELC Technologies.
- TOXICOLOGICAL EVALU
- EPA/NIH Mass Spectral D

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Allyl-6-methylphenol | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Allyl-p-cresol | C10H12O | CID 81117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Allyl-4-methylphenol [webbook.nist.gov]
- 5. 2-Allyl-6-methylphenol 98 3354-58-3 [sigmaaldrich.com]
- 6. 2-ALLYL-6-METHYLPHENOL - Safety Data Sheet [chemicalbook.com]
- 7. CAS 6628-06-4: 2-Allyl-4-methylphenol | CymitQuimica [cymitquimica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bocsci.com [bocsci.com]
- 12. bgrci.de [bgrci.de]
- To cite this document: BenchChem. [2-Allyl-6-methylphenol vs 2-Allyl-4-methylphenol properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664677#2-allyl-6-methylphenol-vs-2-allyl-4-methylphenol-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)